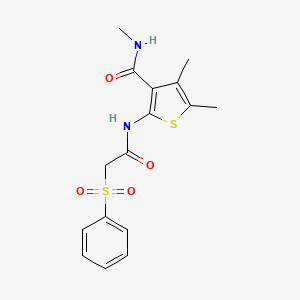

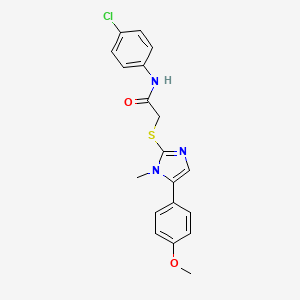

N,4,5-trimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized by various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis

Thiophene has a planar structure and high π-electron density . It also has more electrophilic reactivity than benzene and high resonance energy .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .Scientific Research Applications

Synthesis and Biological Evaluation

- Thiophene derivatives, including N,4,5-trimethyl-2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxamide, have been synthesized and evaluated for their potential in various biological activities. For instance, research by Atta and Abdel‐Latif (2021) demonstrated the anticancer activity of new thiophene derivatives synthesized from 2-acetyl-3-oxo-N-phenylbutanethioamide. These compounds showed significant inhibitory activity against four cell lines, especially those containing thiazolidinone rings or thiosemicarbazide moieties in their structures (Atta & Abdel‐Latif, 2021).

Antimicrobial Properties

- Some research has focused on the antimicrobial properties of thiophene derivatives. Arora et al. (2012) synthesized 2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide, which was later treated with different aryl aldehydes to yield Schiff bases. These compounds were screened for antimicrobial activity, showcasing the potential of thiophene derivatives in this area (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).

Molecular Docking and Synthesis Methods

- The study of the synthesis and characterization of thiophene derivatives, along with docking studies, has also been a significant area of research. Talupur, Satheesh, and Chandrasekhar (2021) reported on the synthesis and characterization of thiophene-2-carboxamides and their evaluation through molecular docking studies (Talupur, Satheesh, & Chandrasekhar, 2021).

DNA Binding and Polymer Chemistry

- In polymer chemistry, thiophene derivatives have been used to synthesize water-soluble cationic polythiophenes, which can bind DNA and form polyplexes. Carreon et al. (2014) explored the potential use of these polymers as theranostic gene delivery vehicles (Carreon, Santos, Matson, & So, 2014).

Optical Properties and Applications

- The optical properties of thiophene derivatives have also been examined. Bogza et al. (2018) investigated the structure-optical properties relationships of 2-functionally substituted thieno[3,2-c]quinolines and their potential application as invisible ink dyes (Bogza et al., 2018).

Acetylcholinesterase Inhibition

- In the field of medicinal chemistry, Ismail et al. (2012) synthesized new thiophene derivatives using the Gewald protocol and evaluated them as acetylcholinesterase inhibitors, with some compounds showing more potent inhibition than the reference drug donepezil (Ismail, Kamel, Mohamed, Faggal, & Galal, 2012).

Mechanism of Action

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to have a wide range of biological and pharmacological activities, including antibacterial, antitumor, and antiviral effects .

Mode of Action

Sulfonamides generally work by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction

Biochemical Pathways

Given the general mode of action of sulfonamides, it can be inferred that the compound may interfere with the folic acid synthesis pathway in bacteria .

Pharmacokinetics

Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

Given the general mode of action of sulfonamides, it can be inferred that the compound may inhibit the growth and reproduction of bacteria by interfering with their folic acid synthesis .

Future Directions

Thiophene and its derivatives have potential applicability in various fields such as organic electronics, including in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), and organic limiting diodes (OLEDs) . Therefore, research into new thiophene-based compounds and their applications is a promising area for future study.

properties

IUPAC Name |

2-[[2-(benzenesulfonyl)acetyl]amino]-N,4,5-trimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S2/c1-10-11(2)23-16(14(10)15(20)17-3)18-13(19)9-24(21,22)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMULBPWSVVSDRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)CS(=O)(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dichlorophenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2797919.png)

![5-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2797920.png)

![(E)-3-(2,5-difluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acrylamide](/img/structure/B2797922.png)

![4-piperidin-1-ylsulfonyl-N-[4-[4-[(4-piperidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2797929.png)

![N-((1-methylpiperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2797931.png)

![5-(4-(furan-2-carbonyl)piperazin-1-yl)-1,6-dimethyl-3-phenethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2797934.png)

![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2797939.png)

![ethyl (2S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/no-structure.png)

![8-Benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2797941.png)